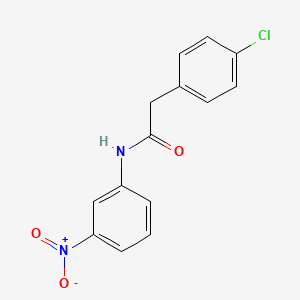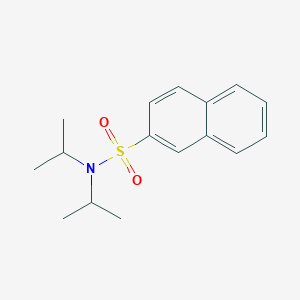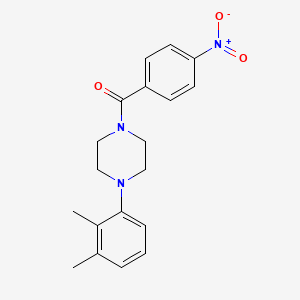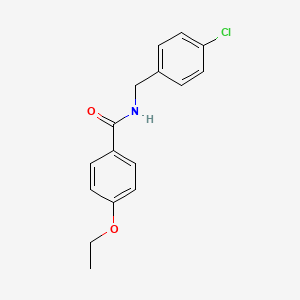![molecular formula C17H15ClN2O2 B5863520 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that it interacts with various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, inhibit cell cycle progression, and inhibit the aggregation of amyloid beta peptides. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the primary advantages of using 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its unique chemical properties, which make it a useful tool for studying various cellular signaling pathways and enzymes. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential use in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to explore its potential use in other areas of research, such as neuroprotection and anti-aging.
合成法
The synthesis of 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-4-methylphenol with 2-(2-bromoethyl)quinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound.
科学的研究の応用
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that it has anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
3-[2-(2-chloro-4-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-6-7-16(14(18)10-12)22-9-8-20-11-19-15-5-3-2-4-13(15)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYOEHWMHKCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)



![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)


![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)

